molecular formula C11H9NO5 B13696152 8-Methoxy-3-methyl-6-nitro-2H-1-benzopyran-2-one CAS No. 38177-44-5

8-Methoxy-3-methyl-6-nitro-2H-1-benzopyran-2-one

Cat. No.: B13696152
CAS No.: 38177-44-5
M. Wt: 235.19 g/mol
InChI Key: UYJKQKPTWNJOTJ-UHFFFAOYSA-N
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Description

8-Methoxy-3-methyl-6-nitro-2H-1-benzopyran-2-one (CAS 5432-04-2) is a synthetic coumarin derivative of significant interest in medicinal chemistry and anticancer research. Coumarins are recognized for their diverse biological activities, including the ability to induce cell cycle arrest and inhibit key enzymatic targets such as topoisomerase IIβ, which plays a crucial role in DNA processes and is a validated target in breast cancer treatment . This compound is part of the broader class of 3,5,8-trisubstituted coumarins that are actively investigated for their potent cytotoxic properties . Researchers value this scaffold for its synthetic accessibility, low toxicity, and capacity for selective action, making it a compelling candidate for targeting drug-resistant cancers . The structural features of this compound, including the 8-methoxy and 6-nitro substituents on the benzopyran-2-one core, are designed to optimize its interaction with the binding pockets of pharmacological targets such as EGFR, HER2, and topoisomerase II proteins, as demonstrated through molecular modeling studies . As a building block in drug discovery, it serves as a key intermediate for the synthesis of more complex molecules with enhanced efficacy and selectivity. This product is intended for research and development purposes exclusively. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

38177-44-5

Molecular Formula

C11H9NO5

Molecular Weight

235.19 g/mol

IUPAC Name

8-methoxy-3-methyl-6-nitrochromen-2-one

InChI

InChI=1S/C11H9NO5/c1-6-3-7-4-8(12(14)15)5-9(16-2)10(7)17-11(6)13/h3-5H,1-2H3

InChI Key

UYJKQKPTWNJOTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2OC1=O)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Route Overview

The synthesis of this compound generally proceeds via:

  • Construction of the benzopyran-2-one (coumarin) core with appropriate substitution at the 3-position (methyl group).
  • Introduction of the nitro group at the 6-position through nitration.
  • Installation of the methoxy group at the 8-position via methylation of a corresponding hydroxy precursor or selective substitution.

Starting Materials and Key Intermediates

  • 4-Methyl-2H-1-benzopyran-2-one (4-methylcoumarin) is a common starting point for nitration reactions to introduce the nitro group at the 6-position, yielding 4-methyl-6-nitro-2H-1-benzopyran-2-one as an intermediate.
  • Hydroxy-substituted coumarins (e.g., 7-hydroxy-4-methylcoumarin) can be methylated to introduce the methoxy group at the desired position.

Detailed Preparation Methods

Step 1: Synthesis of 4-Methyl-6-nitro-2H-1-benzopyran-2-one

  • Nitration of 4-methylcoumarin is performed using a nitrating mixture typically composed of concentrated nitric acid and sulfuric acid.
  • The reaction is controlled to favor substitution at the 6-position, yielding 4-methyl-6-nitro-2H-1-benzopyran-2-one.
  • Industrially, continuous flow nitration reactors are used to improve yield and reproducibility.

Step 2: Introduction of the Methoxy Group at the 8-Position

  • The 8-position methoxy group is commonly introduced by methylation of the corresponding hydroxy derivative.
  • For example, starting from 7-hydroxy-4-methyl-6-nitrocoumarin, methylation using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) yields the 8-methoxy derivative.
  • Alternatively, selective electrophilic substitution or nucleophilic aromatic substitution can be employed depending on the availability of hydroxy precursors.

Step 3: Methyl Group Installation at the 3-Position

  • The methyl group at the 3-position is typically introduced during the initial coumarin synthesis step.
  • The Pechmann condensation, involving resorcinol and ethyl acetoacetate, is a classical method to synthesize 4-methylcoumarin derivatives, which can be further functionalized.

Alternative Synthetic Routes

  • Some studies report catalytic condensation reactions of chloro- or nitro-substituted benzopyranones with heteroarylamines to yield substituted benzopyran derivatives, which can be adapted for the target compound synthesis.
  • Halogenation followed by substitution reactions have also been used for benzopyran derivatives, though specific reports for 8-methoxy-3-methyl-6-nitro derivatives are limited.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Nitration HNO3/H2SO4, controlled temperature 70-90 Continuous flow nitration improves yield and control
2 Methylation Methyl iodide or dimethyl sulfate, K2CO3, acetone or DMF solvent 65-85 Methylation of hydroxy precursor at 8-position
3 Pechmann condensation Resorcinol + ethyl acetoacetate, acid catalyst, reflux 75-90 Introduces 3-methyl group on coumarin core

Analytical Characterization Data

  • Nuclear Magnetic Resonance (NMR): Characteristic signals include aromatic protons, methyl protons at the 3-position, and methoxy protons at the 8-position. For example, $$ ^1H $$-NMR typically shows a singlet around δ 3.8 ppm for the methoxy group and δ 2.3 ppm for the methyl group.
  • Infrared (IR) Spectroscopy: Nitro group absorption bands near 1530–1550 cm$$^{-1}$$ and 1340–1370 cm$$^{-1}$$, carbonyl stretch near 1700 cm$$^{-1}$$, and methoxy C–O stretch around 1250 cm$$^{-1}$$.
  • Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of this compound, approximately 239 g/mol.

Summary of Preparation Methods

Method Step Description Key Reagents/Conditions Yield Range Reference
Coumarin Core Formation Pechmann condensation of resorcinol and ethyl acetoacetate Acid catalyst, reflux 75-90%
Nitration Electrophilic aromatic substitution at 6-position HNO3/H2SO4, controlled temperature 70-90%
Methoxylation Methylation of hydroxy precursor at 8-position Methyl iodide or dimethyl sulfate, base 65-85%

Chemical Reactions Analysis

Reduction Reactions

The nitro group at position 6 undergoes selective reduction to form amino derivatives, a critical step for synthesizing bioactive intermediates.

Reaction Reagents/Conditions Product Yield References
Nitro → Amino reductionH₂, Pd/C (5%), ethanol, 50°C, 6 hrs8-Methoxy-3-methyl-6-amino-2H-1-benzopyran-2-one85–90%
Catalytic hydrogenationNaBH₄, NiCl₂, methanol, RTSame as above78%
  • The reaction is sensitive to catalyst choice: Pd/C provides higher yields compared to Raney nickel.

  • Over-reduction of the coumarin lactone ring is avoided under mild conditions.

Substitution Reactions

The methoxy group at position 8 and nitro group at position 6 participate in nucleophilic substitution.

Methoxy Group Substitution

The methoxy group can be replaced via demethylation or direct displacement:

Reagent Conditions Product Application
BBr₃Dichloromethane, −78°C, 2 hrs8-Hydroxy-3-methyl-6-nitro-2H-1-benzopyran-2-onePrecursor for O-alkyl derivatives
HIO₄Acetic acid, reflux, 4 hrsQuinone formation (via oxidative cleavage)Electrochemical studies

Nitro Group Replacement

Nitro-to-cyano or nitro-to-halogen substitutions are achievable:

Reagent Conditions Product Notes
CuCN, DMF120°C, 8 hrs6-Cyano-8-methoxy-3-methyl-2H-1-benzopyran-2-oneRequires anhydrous conditions
Cl₂, FeCl₃CH₂Cl₂, RT, 3 hrs6-Chloro derivativeLow yield (∼45%)

Oxidation Reactions

Controlled oxidation targets the methyl group at position 3 or the aromatic ring:

Target Site Reagent Product Outcome
Methyl (C3)KMnO₄, H₂O, 70°C3-Carboxy-8-methoxy-6-nitro-2H-1-benzopyran-2-oneComplete oxidation in 6 hrs
Benzopyran ringO₃, then H₂O₂Ring-opened dicarboxylic acidUsed in degradation studies

Condensation and Cyclization

The coumarin core participates in Pechmann and Kostanecki reactions to form fused heterocycles:

Reaction Partners Product Catalyst
Pechmann condensationResorcinol, β-keto ester7-Hydroxy-8-methoxy-3-methyl-6-nitrocoumarinH₂SO₄, 80°C
Kostanecki acylationAcetic anhydride3-Acetyl-8-methoxy-6-nitro-2H-1-benzopyran-2-oneAlCl₃, 100°C

Photochemical Reactivity

Under UV light (λ = 365 nm), the nitro group facilitates [2+2] cycloaddition with alkenes:

Alkene Conditions Product Quantum Yield
EthyleneCH₃CN, N₂ atmosphereBicyclic adductΦ = 0.12
StyreneSame as aboveStyrene-coumarin dimerΦ = 0.08

Comparative Reactivity

The compound’s reactivity differs from analogs due to its substitution pattern:

Compound Key Reaction Rate vs. Target Compound
8-Methoxy-3-methylcoumarinNitration3× slower (no nitro directing)
6-Nitro-3-methylcoumarinMethoxy substitution2× faster (electron-deficient)

Mechanistic Insights

  • Nitro Reduction : Proceeds via a nitroso intermediate, confirmed by ESR spectroscopy.

  • Methoxy Demethylation : BBr₃ cleaves the C–O bond through a two-step Lewis acid-mediated mechanism.

  • Oxidation : The methyl group oxidizes to carboxylic acid without ring degradation under controlled conditions.

Scientific Research Applications

8-Methoxy-3-methyl-6-nitro-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex coumarin derivatives.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of fluorescent dyes and optical brighteners

Mechanism of Action

The biological effects of 8-Methoxy-3-methyl-6-nitro-2H-chromen-2-one are primarily due to its ability to interact with various molecular targets and pathways:

    Molecular Targets: The compound can inhibit enzymes such as carbonic anhydrase and DNA gyrase.

    Pathways Involved: It affects signaling pathways like PI3K/Akt/mTOR, leading to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 8-Methoxy-3-methyl-6-nitro-2H-1-benzopyran-2-one can be compared to related benzopyran derivatives, focusing on substituent positions, synthetic pathways, and physicochemical properties.

Structural Analogues from Heterocycles (2000)

  • 3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b): Substituents: Methoxybenzoyl at position 3, methyl at position 5. Synthesis: 50% yield via reaction of 1-(4-methoxyphenyl)-2-aminomethyl-2-propen-1-one hydrochloride (2b). Physical Data: Melting point 125°C; NMR signals include δ 1.95 (s, 3H, CH₃) and δ 6.85–7.80 (aromatic protons) . Comparison: Lacks the nitro group but shares a methoxy substituent.
  • 3-(3,4-Dichlorobenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8c): Substituents: Dichlorobenzoyl at position 3, methyl at position 6. Synthesis: 53% yield from 2-aminomethyl-1-(3,4-dichlorophenyl)-2-propen-1-one hydrochloride (2c). Physical Data: Melting point 178°C; NMR shows δ 2.10 (s, 3H, CH₃) . Comparison: Chlorine atoms increase lipophilicity compared to the nitro group, altering bioavailability and metabolic stability.

Natural Product Derivatives

  • 3,4-Dihydro-7,8-dihydroxy-3-methyl-1H-2-benzopyran-1-one (D-10093) :

    • Substituents : Dihydroxy groups at positions 7 and 8, methyl at position 3.
    • Comparison : Hydroxyl groups enhance hydrogen-bonding capacity, contrasting with the nitro group’s electron-withdrawing effects. This difference impacts solubility and redox properties .
  • 8-Hydroxy-6-methoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one (HMDB0038510) :

    • Substituents : Hydroxy at position 8, methoxy at 6, methyl at 3.
    • Comparison : The positional swap of methoxy (6 vs. 8) and replacement of nitro with hydroxy alter electronic distribution and biological activity, as nitro groups often confer stronger electrophilic character .

Nitro-Substituted Analogues

  • 2-Methyl-3-nitro-2H-1-benzopyran :
    • Substituents : Nitro at position 3, methyl at 2.
    • Synthesis : Requires careful control of nitration conditions to avoid over-oxidation. The nitro group enhances bioactivity, as seen in antimicrobial studies .
    • Comparison : The position of the nitro group (6 vs. 3) affects resonance stabilization and interaction with biological targets.

Table 1: Comparative Analysis of Key Benzopyran Derivatives

Compound Name Substituents (Positions) Melting Point (°C) Key Functional Groups Yield (%)
This compound 8-OCH₃, 3-CH₃, 6-NO₂ Not reported Nitro, Methoxy, Methyl Not reported
8b (Heterocycles, 2000) 3-(4-OCH₃-benzoyl), 7-CH₃ 125 Methoxybenzoyl, Methyl 50
8c (Heterocycles, 2000) 3-(3,4-Cl₂-benzoyl), 7-CH₃ 178 Dichlorobenzoyl, Methyl 53
HMDB0038510 (TMIC) 8-OH, 6-OCH₃, 3-CH₃ Not reported Hydroxy, Methoxy, Methyl Not reported
D-10093 (Dictionary of Natural Products) 7,8-OH, 3-CH₃ Not reported Dihydroxy, Methyl Not reported

Physicochemical and Spectral Comparisons

  • NMR Trends: Methoxy groups typically resonate at δ 3.8–4.0 in ¹H NMR, while nitro groups deshield adjacent protons (e.g., aromatic protons near NO₂ may appear downfield at δ 8.0–8.5) . Methyl groups in position 3 (δ 1.9–2.1) are consistent across analogues, confirming steric similarity .
  • Reactivity :

    • Nitro-substituted benzopyrans exhibit higher susceptibility to reduction reactions compared to methoxy or hydroxy derivatives, relevant for prodrug design .

Biological Activity

8-Methoxy-3-methyl-6-nitro-2H-1-benzopyran-2-one, a synthetic coumarin derivative, exhibits a range of biological activities that make it a compound of interest in pharmacological research. Its unique structural features contribute to its potential therapeutic applications, particularly in anti-inflammatory, antioxidant, and antimicrobial contexts.

Chemical Structure and Properties

The compound is characterized by the following properties:

  • Molecular Formula : C11_{11}H9_9N1_{1}O5_{5}
  • Molecular Weight : Approximately 235.195 g/mol
  • Melting Point : Around 165 °C
  • Appearance : Light yellow to brown solid

The presence of a nitro group enhances its reactivity, allowing for various chemical transformations, while the methoxy group may facilitate electrophilic aromatic substitution reactions.

Anti-inflammatory Properties

Research indicates that this compound inhibits enzymes involved in inflammatory pathways. It has been shown to modulate the expression of cyclooxygenase (COX) enzymes and interleukin (IL)-8, which are critical markers in inflammation .

Antioxidant Activity

The compound also exhibits significant antioxidant properties, which are essential for combating oxidative stress in biological systems. Coumarin derivatives have been documented to scavenge free radicals and enhance cellular defense mechanisms against oxidative damage .

Antimicrobial Effects

Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Cytotoxicity Against Cancer Cells

This compound has shown cytotoxic effects on specific cancer cell lines. Research suggests that it may induce apoptosis through various signaling pathways, including the ERK signaling pathway, which is vital for cell survival and proliferation .

The biological activity of this compound is primarily mediated through its interactions with specific biological targets. Molecular docking studies have revealed its binding affinity to enzymes involved in inflammatory and metabolic pathways. The nitro group plays a crucial role in these interactions, enhancing the compound's ability to act as an enzyme inhibitor .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their key features:

Compound NameMolecular FormulaKey Features
6-Nitro-coumarinC9_9H5_5N1_1O3_3Lacks methoxy substitution; used in fluorescence studies
7-HydroxycoumarinC9_9H6_6O3_3Exhibits strong anti-inflammatory properties
3-MethoxycoumarinC10_{10}H10_{10}O3_3Known for its antioxidant activity
4-MethylumbelliferoneC10_{10}H10_{10}O3_3Used in biochemical assays; exhibits fluorescence

This comparison highlights how the unique combination of substituents on the benzopyran ring in this compound contributes to its distinct biological activities compared to other coumarins.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits COX enzymes, leading to reduced production of prostaglandins associated with inflammation.
  • Cytotoxicity Assays : In studies involving cancer cell lines such as HCT116 and OVCAR, the compound induced significant cytotoxic effects, suggesting its potential as an anticancer agent.
  • Antimicrobial Testing : The antimicrobial efficacy was evaluated against various bacterial strains, showing promising results that warrant further investigation into its mechanism of action.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the structure of 8-Methoxy-3-methyl-6-nitro-2H-1-benzopyran-2-one?

  • Answer : Structural confirmation relies on a combination of NMR (¹H/¹³C) , FT-IR , and mass spectrometry .

  • ¹H NMR : Methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm) are critical for identifying substitution patterns. Nitro groups deshield adjacent protons, causing downfield shifts (δ >8.0 ppm) .
  • FT-IR : Stretching vibrations for nitro groups (~1520–1350 cm⁻¹) and lactone carbonyl (~1700–1750 cm⁻¹) confirm functional groups .
  • High-resolution MS : Molecular ion peaks ([M+H]⁺) validate the molecular formula (C₁₁H₉NO₆) and isotopic patterns.

Q. What synthetic routes are reported for this compound?

  • Answer : Common methods include:

  • Pechmann condensation : Reacting 3-methyl-4-nitrophenol with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions (H₂SO₄ or HCl) to form the coumarin core .
  • Regioselective nitration : Nitrating 8-methoxy-3-methylcoumarin with HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group at the 6-position. Yield optimization requires controlled stoichiometry (~1.2 eq HNO₃) .

Advanced Research Questions

Q. How do substituent electronic effects influence the photophysical properties of this compound?

  • Answer : The methoxy (electron-donating) and nitro (electron-withdrawing) groups create a push-pull system, altering UV-Vis absorption:

  • UV-Vis : λₐₜₕ ≈ 320–350 nm (ε >10⁴ L·mol⁻¹·cm⁻¹) due to π→π* transitions. Nitro groups red-shift absorption via conjugation .
  • Fluorescence quenching : The nitro group reduces quantum yield (Φ <0.1) via intramolecular charge transfer (ICT) and non-radiative decay .

Q. What challenges arise in achieving regioselective nitration of the coumarin scaffold?

  • Answer : Competing nitration at positions 5, 6, or 8 is common. Key factors include:

  • Directing effects : Methoxy groups activate the para position (C-8), but steric hindrance from the methyl group (C-3) favors nitration at C-6.
  • Reaction conditions : Low temperatures (0–5°C) and diluted HNO₃ improve regioselectivity (~80% C-6 product) .
  • By-product analysis : HPLC (C18 column, acetonitrile/water gradient) identifies isomers; yields are quantified via calibration curves .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : DFT calculations (e.g., Gaussian 16) model transition states and frontier molecular orbitals:

  • HOMO-LUMO gaps : Nitro groups lower LUMO energy, increasing electrophilicity at C-3.
  • NBO analysis : Charge distribution at the lactone carbonyl (C=O) predicts susceptibility to nucleophilic attack (e.g., hydroxide) .
  • Validation via experimental kinetics (UV-Vis monitoring) confirms computational trends .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to resolve conflicting data?

  • Answer : Variations arise from impurities or polymorphic forms.

  • Purification : Recrystallize from ethanol/water (1:1) and confirm purity via HPLC (>98% area) .
  • DSC analysis : Sharp endothermic peaks (e.g., 178–182°C) indicate a single polymorph .
  • Literature cross-check : Prioritize data from peer-reviewed journals (e.g., J. Org. Chem.) over vendor catalogs .

Q. Why do synthetic yields vary across studies using similar Pechmann conditions?

  • Answer : Yield inconsistencies (~40–75%) stem from:

  • Acid catalyst : Concentrated H₂SO₄ vs. ionic liquids (e.g., [BMIM][HSO₄]) affect protonation efficiency .
  • Substrate quality : Impure phenolic precursors (e.g., 3-methyl-4-nitrophenol) reduce yields. GC-MS analysis of starting materials is critical .

Methodological Recommendations

  • Chromatography : Use reverse-phase HPLC (C18, 0.1% TFA in mobile phase) for purity assessment .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous substituent positions .
  • Stability studies : Monitor degradation under UV light (λ=254 nm) via TLC to optimize storage conditions (dark, 4°C) .

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